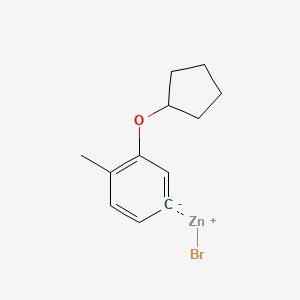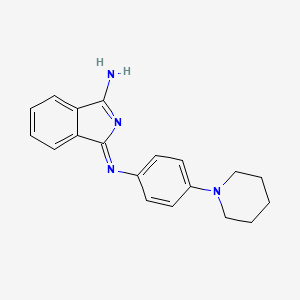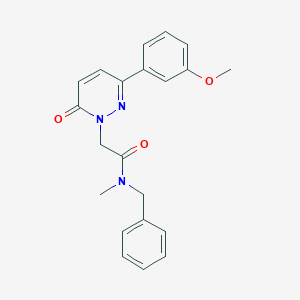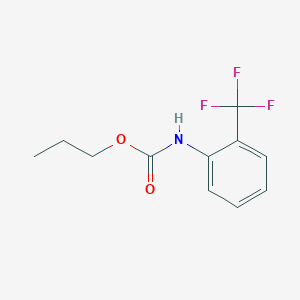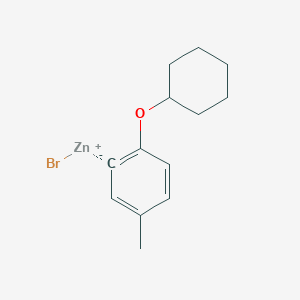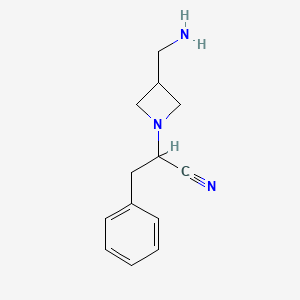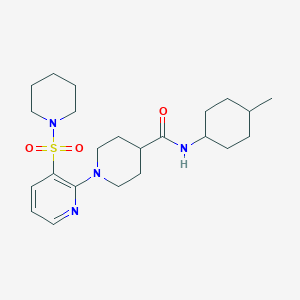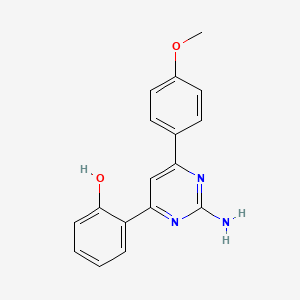
2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol is an organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and phenol functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted pyrimidines from nucleophilic substitution reactions .
Scientific Research Applications
2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol involves its interaction with molecular targets such as Aurora kinase A. It inhibits the activity of this enzyme, leading to the arrest of the cell cycle at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol: Similar structure but with additional methoxy groups, showing different biological activities.
4-Amino-6-(4-methoxyphenyl)pyrimidin-2-amine: Lacks the phenol group, affecting its reactivity and applications.
Uniqueness
2-(2-Amino-6-(4-methoxyphenyl)pyrimidin-4-yl)phenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in various research fields.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)14-10-15(20-17(18)19-14)13-4-2-3-5-16(13)21/h2-10,21H,1H3,(H2,18,19,20) |
InChI Key |
KSZFEUFXLQHTAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


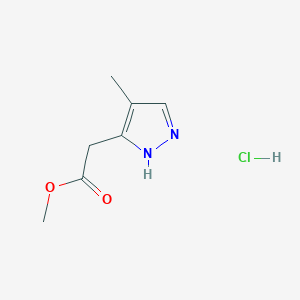

![(2E)-3-(2-methoxyphenyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14875414.png)
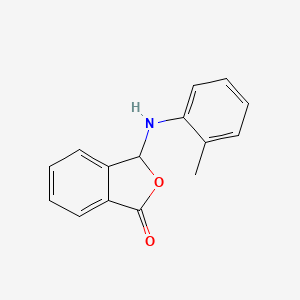
![methyl {[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}methylcarbamate](/img/structure/B14875419.png)
